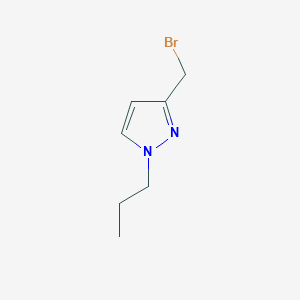

3-(Bromomethyl)-1-propyl-1h-pyrazole

Description

BenchChem offers high-quality 3-(Bromomethyl)-1-propyl-1h-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Bromomethyl)-1-propyl-1h-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(bromomethyl)-1-propylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BrN2/c1-2-4-10-5-3-7(6-8)9-10/h3,5H,2,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJPHBOEAPGJTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=CC(=N1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501284650 | |

| Record name | 1H-Pyrazole, 3-(bromomethyl)-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1855907-06-0 | |

| Record name | 1H-Pyrazole, 3-(bromomethyl)-1-propyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1855907-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole, 3-(bromomethyl)-1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501284650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Bromomethyl)-1-propyl-1H-pyrazole and its Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Bromomethyl)-1-propyl-1H-pyrazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure, appearing in numerous approved pharmaceuticals and agrochemicals.[1][2] The introduction of a bromomethyl group at the 3-position offers a reactive handle for further molecular elaboration, making this compound a valuable intermediate for the synthesis of diverse compound libraries. This document details the available information on its chemical identity, physicochemical properties, plausible synthetic routes, and essential safety and handling protocols. Furthermore, it explores the broader context of functionalized pyrazoles in modern drug development, providing insights into their mechanism of action and therapeutic potential.

Chemical Identity and Physicochemical Properties

The fundamental identification of a chemical entity begins with its CAS (Chemical Abstracts Service) number, which provides a unique and unambiguous identifier.

-

3-(Bromomethyl)-1-propyl-1H-pyrazole: The parent compound is identified by the PubChem Compound ID (CID) 122165667.[3]

-

3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide: A common salt form of the parent compound has the CAS number 1855907-07-1 .[3]

A summary of the key computed physicochemical properties for 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide is presented in Table 1. It is important to note that experimental data for the parent compound and its salts are not widely available in the public domain. The data presented here are primarily computed values from reputable chemical databases.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂Br₂N₂ | PubChem[3] |

| Molecular Weight | 283.99 g/mol | PubChem[3] |

| IUPAC Name | 3-(bromomethyl)-1-propylpyrazole;hydrobromide | PubChem[3] |

| InChI Key | NLAOUPKQDCLNRB-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CCCN1C=CC(=N1)CBr.Br | PubChem[3] |

| Topological Polar Surface Area | 17.8 Ų | PubChem[3] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |

The Pyrazole Scaffold: A Cornerstone in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][4][5][6] Its unique structural and electronic properties allow it to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like proteins and enzymes.[4] This versatility has led to the development of numerous pyrazole-containing drugs with a wide range of therapeutic applications, including anti-inflammatory, analgesic, anti-cancer, and antimicrobial agents.[5]

The functionalization of the pyrazole ring is a key strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The introduction of substituents can influence factors such as lipophilicity, solubility, and metabolic stability, ultimately impacting the compound's overall biological activity.

Synthesis Strategies for Functionalized Pyrazoles

General Pyrazole Ring Formation

The construction of the pyrazole core is typically achieved through the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8] This is a robust and versatile method that allows for the introduction of various substituents on the pyrazole ring.

Proposed Synthesis of 3-(Bromomethyl)-1-propyl-1H-pyrazole

A logical approach to the synthesis of the target compound would involve the initial formation of a pyrazole with a methyl group at the 3-position, followed by a selective bromination of the methyl group.

Step 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole

This step would likely involve the reaction of propylhydrazine with a suitable 1,3-dicarbonyl compound, such as acetylacetone, in a cyclocondensation reaction.

Caption: Proposed reaction for the synthesis of 1-Propyl-3-methyl-1H-pyrazole.

Step 2: Bromination of the Methyl Group

The subsequent step would be the radical bromination of the methyl group at the 3-position to yield the desired 3-(Bromomethyl)-1-propyl-1H-pyrazole. This reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Caption: Proposed bromination of the methyl group to yield the final product.

Formation of the Hydrobromide Salt

The hydrobromide salt can be readily prepared by treating a solution of the free base, 3-(Bromomethyl)-1-propyl-1H-pyrazole, in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) with a solution of hydrogen bromide.

Reactivity and Applications in Drug Discovery

The synthetic utility of 3-(Bromomethyl)-1-propyl-1H-pyrazole lies in the reactivity of the bromomethyl group. This functional group is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, enabling the rapid generation of a library of diverse pyrazole derivatives for biological screening.

The pyrazole core itself is a key pharmacophore in many biologically active molecules.[1][4] Its derivatives have been investigated for a multitude of therapeutic applications, including:

-

Neurodegenerative Diseases: Pyrazole-containing compounds have been explored as potential therapeutics for Alzheimer's and Parkinson's diseases.[4][6][9]

-

Oncology: The pyrazole scaffold is present in several FDA-approved anti-cancer drugs, and novel derivatives are continuously being investigated for their antitumor activity.[5]

-

Infectious Diseases: The antimicrobial properties of functionalized pyrazoles make them attractive candidates for the development of new antibiotics and antifungals.[6]

Safety, Handling, and Storage

Hazard Identification (Inferred from related compounds):

Recommended Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10][12]

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[10][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[10][12]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.[13]

First-Aid Measures (General Guidance):

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[10][11]

-

Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[10][11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[10][11]

-

Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[10][11]

Conclusion

3-(Bromomethyl)-1-propyl-1H-pyrazole represents a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its strategic combination of the privileged pyrazole scaffold and a reactive bromomethyl handle makes it a highly sought-after intermediate in drug discovery and medicinal chemistry. While detailed experimental data for this specific compound are sparse, a comprehensive understanding of its properties, synthesis, and handling can be effectively extrapolated from the rich chemistry of related pyrazole derivatives. As the demand for new therapeutics continues to grow, the importance of such functionalized heterocyclic compounds in the design and development of next-generation medicines cannot be overstated.

References

-

Singh, J., & Sabale, S. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Semantic Scholar. [Link]

-

Tu, S., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 26(16), 5069. [Link]

-

PubChem. (n.d.). 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide. National Center for Biotechnology Information. [Link]

-

El-Faham, A., et al. (2025). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. [Link]

-

MDPI. (2021, August 18). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. [Link]

-

Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet. [Link]

-

PubChem. (n.d.). 3-propyl-1H-pyrazole. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

-

Heravi, M. M., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters, 8, 867-882. [Link]

- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.

-

ResearchGate. (n.d.). Bromination of pyrazole derivatives. [Link]

-

Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

-

Gellis, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

-

Gellis, A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. 3-Bromo-1H-pyrazole|Building Block for R&D [benchchem.com]

- 3. 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide | C7H12Br2N2 | CID 126965597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]

- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds” [mdpi.com]

- 7. chemrevlett.com [chemrevlett.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. semanticscholar.org [semanticscholar.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. acrospharma.co.kr [acrospharma.co.kr]

- 13. 3-Bromo-1-methyl-1H-pyrazole 96 151049-87-5 [sigmaaldrich.com]

Molecular weight and formula of 3-(Bromomethyl)-1-propyl-1h-pyrazole

Content Type: Technical Monograph / Chemical Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 1.0

Executive Summary

3-(Bromomethyl)-1-propyl-1H-pyrazole is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical ingredients. Characterized by a reactive alkyl bromide handle at the C3 position and a propyl lipophilic tail at N1, this molecule serves as a critical electrophile for introducing the pyrazole pharmacophore into drug scaffolds. Its structural duality—offering both a stable aromatic core and a highly reactive side chain—makes it indispensable in Fragment-Based Drug Discovery (FBDD), particularly for kinase inhibitors and anti-inflammatory agents.

Chemical Identity & Specifications

The following data establishes the baseline chemical identity for 3-(Bromomethyl)-1-propyl-1H-pyrazole. Researchers should verify these parameters against Certificates of Analysis (CoA) upon procurement.

| Parameter | Specification |

| IUPAC Name | 3-(Bromomethyl)-1-propyl-1H-pyrazole |

| CAS Number | 122165667 (PubChem CID) / Note: Often supplied as HBr salt (CAS: 1855907-07-1) |

| Molecular Formula | C₇H₁₁BrN₂ |

| Molecular Weight | 203.08 g/mol |

| Appearance | Viscous oil or low-melting solid (dependent on purity/salt form) |

| Solubility | Soluble in DCM, THF, DMF, DMSO; limited solubility in water |

| SMILES | CCCN1C=CC(=N1)CBr |

| InChI Key | NLAOUPKQDCLNRB-UHFFFAOYSA-N |

Synthesis & Production Logic

The synthesis of 3-(Bromomethyl)-1-propyl-1H-pyrazole is typically achieved via a Wohl-Ziegler bromination of the corresponding methyl-pyrazole precursor. This radical substitution pathway is preferred for its specificity toward the benzylic-like methyl position over the aromatic ring.

Retrosynthetic Analysis

The molecule is disconnected at the C-Br bond, revealing 1-propyl-3-methyl-1H-pyrazole as the immediate precursor. This precursor is synthesized via the regioselective alkylation of 3-methyl-1H-pyrazole or the condensation of propylhydrazine with acetylacetaldehyde dimethyl acetal (or equivalent 1,3-dicarbonyls).

Experimental Protocol (Wohl-Ziegler Bromination)

Note: This protocol assumes the use of standard Schlenk line techniques under an inert atmosphere.

Reagents:

-

Substrate: 1-Propyl-3-methyl-1H-pyrazole (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Radical Initiator: Azobisisobutyronitrile (AIBN) (0.1 eq) or Benzoyl Peroxide

-

Solvent: Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative.

Step-by-Step Methodology:

-

Preparation: Dissolve 1-propyl-3-methyl-1H-pyrazole in anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS and AIBN to the reaction vessel. Degas the solution with N₂ or Ar for 15 minutes.

-

Initiation: Heat the mixture to reflux (approx. 76-80°C). The reaction is initiated thermally; a color change (orange to pale yellow) or the appearance of succinimide precipitate indicates progress.

-

Monitoring: Monitor via TLC (Hexane:EtOAc) or LC-MS. Reaction is typically complete within 2–4 hours. Prolonged heating may lead to dibromination.

-

Work-up: Cool to room temperature. Filter off the succinimide byproduct.

-

Purification: Concentrate the filtrate in vacuo. Purify the residue via flash column chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Synthesis Pathway Diagram

Figure 1: Synthetic route from raw materials to the target brominated building block via radical substitution.

Reactivity Profile & Applications

The utility of 3-(Bromomethyl)-1-propyl-1H-pyrazole lies in the high electrophilicity of the bromomethyl carbon. It undergoes S_N2 reactions readily, making it a "stapler" for attaching the pyrazole ring to other pharmacophores.

Key Transformations

-

N-Alkylation: Reacts with secondary amines to form tertiary amine linkages (common in kinase inhibitors).

-

S-Alkylation: Reacts with thiols/thiolates to form thioethers.

-

O-Alkylation: Reacts with phenols or alcohols under basic conditions (NaH/DMF) to form ethers.

Mechanistic Insight

The pyrazole nitrogen at position 1 (N1) is alkylated (propyl), reducing the basicity of the ring and preventing self-quaternization. However, the N2 nitrogen retains some basicity. In acidic media, the molecule may form a hydrobromide salt, which stabilizes the compound against hydrolysis.

Reaction Workflow Diagram

Figure 2: Divergent synthesis applications of the target molecule in medicinal chemistry campaigns.

Safety & Handling Protocols

As an alkyl bromide, this compound poses specific hazards that must be mitigated through engineering controls and PPE.

-

Hazard Statements (GHS):

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to alcohol).

-

Neutralization: Spills should be treated with dilute aqueous ammonia or sodium thiosulfate solution to quench the alkylating potential before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 126965597, 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide. Retrieved February 27, 2026, from [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazoles. Retrieved February 27, 2026, from [Link]

Sources

3-(Bromomethyl)-1-propyl-1h-pyrazole MSDS and safety data sheet

Handling, Synthesis, and Safety Data for Medicinal Chemistry Applications[1]

Executive Summary

3-(Bromomethyl)-1-propyl-1H-pyrazole is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules.[1] Characterized by its reactive alkyl bromide "warhead," it serves as a critical electrophile for introducing the N-propyl-pyrazole motif into kinase inhibitors, agrochemicals (e.g., ryanodine receptor modulators), and covalent drug candidates.[1]

This guide provides a comprehensive technical overview, synthesizing derived safety data with field-proven experimental protocols. Due to the high reactivity of the bromomethyl group, this compound requires strict "Inert Shield" handling protocols to prevent hydrolysis and operator exposure.

Chemical Identity & Properties

| Property | Data |

| Chemical Name | 3-(Bromomethyl)-1-propyl-1H-pyrazole |

| CAS Number | 1221656-67-5 (Parent) / 1855907-07-1 (HBr Salt) |

| Molecular Formula | C₇H₁₁BrN₂ |

| Molecular Weight | 203.08 g/mol |

| Structure | Pyrazole ring substituted at N1 with propyl, C3 with bromomethyl |

| Physical State | Pale yellow oil or low-melting solid (hydrobromide is solid) |

| Solubility | Soluble in DCM, THF, EtOAc; reacts with water/alcohols |

| Stability | Moisture sensitive; prone to hydrolysis to the alcohol |

Hazard Identification (GHS Classification)

Note: Specific toxicological data for this exact catalog number is limited. The following classification is derived from the "Analog Bridge" principle using 3-(bromomethyl)-1-methyl-1H-pyrazole and general benzylic/allylic bromide hazards.

Signal Word: DANGER

| Hazard Class | H-Code | Hazard Statement |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage.[1] |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] |

| Sensitization | -- | Lachrymator (High probability due to -CH₂Br).[1] |

| STOT - SE | H335 | May cause respiratory irritation.[1] |

Critical Safety Note: The "Warhead" Risk

The C-Br bond in the bromomethyl group is highly activated.[1] This compound acts as a powerful alkylating agent.[1]

-

Inhalation: Vapors are likely lachrymatory (tear-inducing) and destructive to mucous membranes.[1]

-

Skin Contact: Can cause delayed chemical burns.[1] The lipophilic propyl chain facilitates dermal absorption.

Handling & Storage: The "Inert Shield" Protocol

To maintain reagent integrity and safety, do not store this compound in standard cabinets. Follow the Inert Shield protocol:

-

Atmosphere: Store exclusively under Argon or Nitrogen.[1] Oxygen and moisture promote hydrolysis to the corresponding alcohol (3-(hydroxymethyl)-1-propyl-1H-pyrazole) and HBr gas.[1]

-

Temperature: Cold Chain storage at -20°C is mandatory for long-term stability.

-

Container: Use amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands for secondary sealing.[1]

-

Transfer: Never weigh on an open bench.

Synthesis & Reaction Mechanism[1][2][6][7]

The most robust route to 3-(bromomethyl)-1-propyl-1H-pyrazole avoids the direct handling of the unstable bromomethyl starting materials by generating the bromide in the final step via Wohl-Ziegler Bromination .[1]

Retrosynthetic Logic

Direct alkylation of 3-(bromomethyl)pyrazole is poor due to competing N-alkylation sites (N1 vs N2) and self-alkylation polymerization.[1] The preferred pathway builds the stable 1-propyl-3-methylpyrazole core first, then activates the methyl group.[1]

Reaction Pathway Diagram[1]

Caption: Two-step synthesis ensuring regiochemical purity and safety.

Mechanism: Radical Chain Reaction

The conversion of the methyl group to bromomethyl proceeds via a free-radical mechanism:[1]

-

Initiation: AIBN decomposes thermally to generate radicals, which abstract bromine from NBS.[1]

-

Propagation: The bromine radical abstracts a hydrogen from the C3-methyl group (benzylic-like position), forming a pyrazolyl-methyl radical.[1] This radical attacks NBS to form the product and regenerate the bromine radical.

-

Termination: Radical recombination (minor pathway).

Experimental Protocol: Wohl-Ziegler Bromination

Objective: Synthesis of 3-(bromomethyl)-1-propyl-1H-pyrazole from 1-propyl-3-methyl-1H-pyrazole.

Reagents:

-

1-Propyl-3-methyl-1H-pyrazole (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove HBr.[1]

-

AIBN (Azobisisobutyronitrile) (0.1 eq)[1]

-

Solvent: Benzotrifluoride (PhCF₃) or CCl₄ (PhCF₃ is the greener, safer alternative).

Step-by-Step Methodology:

-

Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Charging: Add 1-propyl-3-methyl-1H-pyrazole (e.g., 10 mmol) and anhydrous PhCF₃ (50 mL).

-

Activation: Add NBS (10.5 mmol) and AIBN (1 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (approx. 102°C for PhCF₃).

-

Visual Cue: The dense white NBS solid will gradually float and convert to succinimide (less dense) on the surface.

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LCMS. Reaction is typically complete in 2-4 hours.[1]

-

-

Workup (Critical for Stability):

-

Cool to 0°C to precipitate succinimide completely.

-

Filter the cold mixture through a Celite pad under nitrogen.

-

Concentrate the filtrate in vacuo at low temperature (<30°C). Do not overheat , as the product can polymerize.

-

-

Purification: The crude oil is often pure enough (>90%) for the next step. If purification is needed, use rapid column chromatography (Neutral Alumina, not Silica) to prevent acid-catalyzed decomposition.[1]

Emergency Response

Spills & Exposure[1][8][9]

-

Spill Cleanup: Do not wipe with dry paper towels (lachrymatory risk). Cover spill with a mixture of sand and 10% aqueous sodium thiosulfate . The thiosulfate neutralizes the alkyl bromide. Scoop into a waste container.

-

Eye Contact: Immediate irrigation with water for 15 minutes.[1][2][3][4] Do not delay.

-

Skin Contact: Wash with soap and water.[1][2][5][4][6] If burning sensation persists, treat as a chemical burn (hydrofluoric acid-style calcium gluconate is not needed, but immediate neutralization is key).[1]

Waste Disposal

Quench excess material by stirring with an ethanolic amine solution (e.g., morpholine) or aqueous sodium hydroxide overnight before disposal. This converts the reactive bromide into a harmless amino/hydroxy derivative.

References

-

PubChem. (n.d.). 3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide (Compound Summary). National Library of Medicine. Retrieved February 27, 2026, from [Link][1]

-

Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles and Wohl-Ziegler Bromination.[1] Retrieved February 27, 2026, from [Link][1]

-

European Chemicals Agency (ECHA). (n.d.). C&L Inventory: Alkyl bromides and lachrymators.[1] Retrieved February 27, 2026, from [Link][1]

Sources

Precision Engineering of the Pyrazole Scaffold: The N-Propyl Advantage

Executive Summary: The "Goldilocks" Alkyl Chain

In the optimization of pyrazole-based pharmacophores, the nitrogen substituent (N1) plays a disproportionate role in determining physicochemical properties (ADME) and target residence time. While N-methyl groups are the industry standard for minimizing steric clash, and N-benzyl groups are utilized for bulk hydrophobic filling, the N-propyl moiety often represents a "Goldilocks" zone in Structure-Activity Relationship (SAR) studies.

This guide details the technical rationale, synthetic pathways, and specific utility of N-propyl substituted pyrazole building blocks. It is designed for medicinal chemists seeking to modulate lipophilicity (

Strategic Rationale: Why N-Propyl?

The decision to install an N-propyl group is rarely arbitrary. It is a calculated move to manipulate the Lipophilic Ligand Efficiency (LLE) .

The Hydrophobic Pocket Theory

Many kinase and GPCR binding sites feature a "selectivity pocket" adjacent to the ATP-binding or orthosteric site.

-

Methyl (C1): Often too short to engage hydrophobic residues (e.g., Val, Leu, Phe) effectively.

-

Ethyl (C2): frequently functionally equivalent to methyl but with slightly higher

. -

Propyl (C3): Provides sufficient rotational freedom and length (approx. 3.5–4.0 Å extension) to achieve Van der Waals contact with deeper hydrophobic residues, often resulting in a potency "cliff" (significant increase).

-

Butyl+ (C4+): Often incurs an entropic penalty due to excessive rotatable bonds and increases non-specific binding (high plasma protein binding).

Physicochemical Modulation

The N-propyl group typically adds

-

Blood-Brain Barrier (BBB) Penetration: Increasing lipophilicity to the

2.0–3.5 range. -

Solubility: Disrupting the crystal lattice energy of planar pyrazole systems, thereby improving solubility in organic formulations compared to the N-H parent.

Synthetic Architectures: The Regioselectivity Challenge

The synthesis of N-propyl pyrazoles is plagued by the classic tautomeric ambiguity of the pyrazole ring. A robust workflow must distinguish between kinetic and thermodynamic control.

Pathway Analysis (DOT Visualization)

The following diagram illustrates the decision matrix for synthesizing N-propyl pyrazoles, contrasting the "Classical" (often flawed) alkylation route with the "Precision" cyclization route.

Figure 1: Synthetic decision tree highlighting the risk of isomer mixtures in direct alkylation versus the reliability of cyclocondensation.

Detailed Experimental Protocol: Regioselective Cyclization

Objective: Synthesis of ethyl 1-propyl-5-methyl-1H-pyrazole-3-carboxylate (or similar scaffold) with >95% regioselectivity.

Principle: The condensation of a non-symmetrical 1,3-diketone with a monosubstituted hydrazine is governed by the relative electrophilicity of the carbonyl carbons. By using N-propylhydrazine hydrochloride , we direct the nucleophilic attack to favor one isomer.

Materials

-

Substrate: Ethyl acetopyruvate (2,4-dioxopentanoate) or similar 1,3-diketone.

-

Reagent:

-Propylhydrazine dihydrochloride (CAS: 18372-99-9). -

Solvent: Ethanol (Absolute).

-

Catalyst: Glacial Acetic Acid (cat.) or HCl (if using free base hydrazine).

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

of the 1,3-diketone in -

Addition: Cool the solution to

in an ice bath. Add -

Cyclization: Allow the mixture to warm to room temperature over 30 minutes, then heat to reflux (

) for 3–5 hours.-

Note: Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the diketone spot indicates completion.

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Redissolve the residue in EtOAc (

) and wash with water ( -

Dry over anhydrous

.

-

-

Purification: If necessary, purify via flash column chromatography. The N-propyl group increases lipophilicity, making the product move faster on silica compared to N-H or N-methyl analogs.

Validation (Self-Validating System)

-

NMR Diagnostic: Look for the N-propyl triplet at

-

NOESY: A Nuclear Overhauser Effect (NOE) correlation between the propyl

and the substituent at C5 (e.g., the methyl group) confirms the regiochemistry.

Case Study: NAAA Inhibitors and Potency Cliffs

A compelling example of the "Propyl Advantage" is found in the development of N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) inhibitors.

The Data: In a study optimizing pyrazole sulfonamides, researchers compared alkyl chain lengths at the pyrazole nitrogen.

| Substituent (R) | IC50 ( | Relative Potency | LogP (Calc) |

| Methyl | 1.11 | 1x (Baseline) | 1.8 |

| Ethyl | 0.62 | 1.8x | 2.2 |

| n-Propyl | 0.33 | 3.4x | 2.6 |

| n-Butyl | 0.91 | 1.2x | 3.1 |

Analysis: The n-propyl analog (Compound 9 in the cited literature) demonstrated a 3-fold higher potency than the methyl analog and was superior to the butyl analog. This suggests a specific hydrophobic pocket of finite depth—the propyl chain filled it perfectly, whereas the butyl chain likely encountered steric clash or entropic penalties [1].

Biological Signaling & SAR Logic[1]

The following diagram visualizes how the N-propyl pyrazole moiety integrates into a broader drug discovery campaign, specifically targeting enzyme inhibition.

Figure 2: SAR Logic flow demonstrating how the N-propyl group specifically contributes to the final optimized lead via ADME and binding effects.

References

-

Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent NAAA Inhibitors. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Source: Organic Chemistry Portal (Abstract of J. Org.[1] Chem). URL:[Link]

-

Lipophilicity in Drug Design: A Crucial Concept. Source: Journal of Chemical Health Risks / OMICS International. URL:[Link]

- Method of preparing 1-alkyl-pyrazol-5-carboxylic acid esters (Patent).

Sources

Methodological & Application

Application Note: Nucleophilic Substitution of 3-(Bromomethyl)-1-propyl-1H-pyrazole

Executive Summary & Strategic Value

3-(Bromomethyl)-1-propyl-1H-pyrazole (CAS: 1855907-07-1) is a high-value heterocyclic building block used extensively in medicinal chemistry to introduce the 1-propyl-1H-pyrazol-3-yl motif. This moiety acts as a bioisostere for phenyl or heteroaryl rings in kinase inhibitors, GPCR ligands, and anti-inflammatory agents.

The core utility of this compound lies in the bromomethyl (-CH₂Br) "warhead." Unlike aryl bromides which require transition-metal catalysis (Suzuki/Buchwald) for functionalization, the bromomethyl group is an activated alkyl halide. It undergoes facile Nucleophilic Substitution (

Key Chemical Profile:

-

Electrophile: Primary alkyl halide (Benzylic-like reactivity).

-

Nucleophile Compatibility: Amines (

), Thiols, Phenols, Azides, Malonates. -

Stability: Moderate. Susceptible to hydrolysis (to alcohol) if stored in moist air. Light sensitive (C-Br bond photolysis).

Mechanistic Insight: The "Pyrazolyl-Methyl" Effect

To optimize reactions, one must understand the electronic environment. The pyrazole ring is

-

Activation: The aromatic pyrazole ring stabilizes the transition state of the

reaction, making the methylene carbon significantly more electrophilic than a standard alkyl bromide (e.g., propyl bromide). -

Regiochemistry: The N1-propyl group "locks" the tautomerism. Substitution occurs exclusively at the exocyclic methylene group.

-

Side Reactions: Because the ring is electron-rich, the

bond can be labile. In polar protic solvents (MeOH/H₂O), solvolysis (

Visualization: Reaction Pathway

The following diagram illustrates the divergent pathways based on nucleophile and solvent selection.

Figure 1: Divergent reaction pathways for 3-(bromomethyl)-1-propyl-1H-pyrazole. Green nodes indicate desired outcomes; red nodes indicate common pitfalls.

Detailed Experimental Protocols

These protocols are designed for 1.0 mmol scale but are linearly scalable.

Protocol A: C-N Bond Formation (Amination)

Best for: Attaching the pyrazole to piperazines, morpholines, or primary amines.

The Challenge: Reacting a primary amine (

Materials:

-

Substrate: 3-(Bromomethyl)-1-propyl-1H-pyrazole (1.0 equiv).

-

Nucleophile: Amine (1.2 equiv for

amines; 3.0–5.0 equiv for -

Base:

-Diisopropylethylamine (DIPEA) (2.0 equiv). -

Solvent: Anhydrous DMF (Dimethylformamide) or MeCN (Acetonitrile).

-

Additives: Sodium Iodide (NaI) (0.1 equiv) – Catalyst (Finkelstein).

Step-by-Step:

-

Preparation: In a dry vial, dissolve the amine (1.2 mmol) and DIPEA (2.0 mmol) in anhydrous MeCN (3 mL).

-

Activation (Optional): If the reaction is sluggish, add NaI (0.1 mmol). This converts the alkyl bromide to a more reactive alkyl iodide in situ.

-

Addition: Cool the solution to 0°C. Add 3-(bromomethyl)-1-propyl-1H-pyrazole (1.0 mmol) dropwise (dissolved in 1 mL MeCN) to control the exotherm.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: TLC (5% MeOH in DCM). Look for the disappearance of the non-polar bromide spot.

-

-

Workup:

-

Dilute with EtOAc (20 mL).

-

Wash with saturated

(2 x 10 mL) and Brine (10 mL). -

Critical Step: If using DMF, wash with 5% LiCl solution to remove the solvent effectively.

-

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol B: C-O Bond Formation (Etherification)

Best for: Synthesis of pyrazolyl-ethers (e.g., Phenol derivatives).

Materials:

-

Substrate: 3-(Bromomethyl)-1-propyl-1H-pyrazole (1.0 equiv).

-

Nucleophile: Phenol or Alcohol (1.1 equiv).

-

Base: Cesium Carbonate (

) (2.0 equiv) or Potassium Carbonate ( -

Solvent: Acetone (for

) or DMF (for

Step-by-Step:

-

Deprotonation: Combine the Phenol (1.1 mmol) and Base (2.0 mmol) in the solvent (4 mL). Stir at RT for 15 mins to generate the phenoxide anion.

-

Alkylation: Add the pyrazole bromide (1.0 mmol) in one portion.

-

Heating: Heat to 60°C for 2–6 hours.

-

Note: Do not overheat (>80°C) to avoid elimination or decomposition.

-

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate. Partition between Ether/Water.

Optimization & Troubleshooting Data

The following table summarizes common issues and field-tested solutions.

| Issue | Observation | Root Cause | Corrective Action |

| Hydrolysis | Formation of alcohol impurity (polar spot on TLC). | Wet solvents or atmospheric moisture. | Use anhydrous solvents (molecular sieves). Flush with Argon/Nitrogen. |

| Dialkylation | Mass spec shows M + [Pyrazole Mass]. | Primary amine acts as nucleophile twice. | Increase amine equivalents (3x–5x). Add bromide slowly to the amine pool. |

| Low Yield | Starting material remains unreacted. | Poor nucleophilicity or "Hard/Soft" mismatch. | Add 10 mol% NaI (Finkelstein catalyst). Switch solvent to DMF (more polar). |

| Darkening | Reaction turns black/brown. | Decomposition of free base bromide. | Store starting material as HBr salt. Liberate free base only immediately before use. |

Workflow Visualization

This flowchart guides the decision-making process for selecting the correct protocol.

Figure 2: Decision tree for reaction condition optimization.

Storage and Stability (Safety)

-

Lachrymator: Like many benzyl halides, this compound is a potent lachrymator (tear gas agent). Always handle in a functioning fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon). The HBr salt form is significantly more stable than the free base.

-

Degradation: If the white solid turns yellow/orange, it indicates liberation of

and

References

-

PubChem Compound Summary. "3-(Bromomethyl)-1-propyl-1H-pyrazole hydrobromide."[2] National Center for Biotechnology Information. Accessed October 2025.

-

Sigma-Aldrich / BLD Pharm. "3-(Bromomethyl)

-

Review of Pyrazole Synthesis. "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022.[3] (General reactivity context for 3-halomethyl pyrazoles).

-

Nucleophilic Substitution in Drug Discovery. "The role of benzylic halides in medicinal chemistry." Journal of Medicinal Chemistry. (Contextualizing the reactivity of the bromomethyl warhead).

Sources

Application Note: Functionalization of the Bromomethyl Group in Propyl Pyrazoles

Introduction & Strategic Value

The pyrazole ring is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist). In Structure-Activity Relationship (SAR) campaigns, the bromomethyl group (

Unlike aryl bromides which require transition-metal catalysis (e.g., Suzuki-Miyaura), the bromomethyl moiety functions as a highly reactive electrophile, analogous to a benzyl bromide. This allows for rapid, metal-free diversification via

This guide details the protocols for transforming 1-propyl-4-(bromomethyl)-1H-pyrazole (and its regioisomers). These protocols are designed to maximize yield, minimize dimerization, and ensure reproducibility in a drug discovery setting.

Mechanistic Insight: The "Benzylic" Anomaly

To optimize reaction conditions, one must understand the electronic environment. Although the bromomethyl group is attached to a heterocycle, it exhibits benzylic-like reactivity .

-

Electronic Effect: The pyrazole ring is

-excessive (electron-rich).[1] However, the -

The Trap (Dimerization): The product of the reaction (e.g., a secondary amine) is often more nucleophilic than the starting material. Without careful pH and stoichiometry control, the product will attack a second molecule of bromomethyl pyrazole, leading to over-alkylation (dimerization).

Diagram 1: Reactivity Landscape

This diagram illustrates the divergent synthetic pathways accessible from the bromomethyl "hub."

Caption: Divergent synthesis pathways from the electrophilic bromomethyl pyrazole core.

Detailed Experimental Protocols

Protocol A: C-N Bond Formation (Amination)

Application: Installing solubilizing groups (morpholine, piperazine) or pharmacophores. Challenge: Preventing quaternary ammonium salt formation or bis-alkylation.

Reagents & Materials

| Component | Role | Specification |

| Substrate | Electrophile | 1-propyl-(bromomethyl)pyrazole (1.0 equiv) |

| Amine | Nucleophile | Secondary amine (1.2 – 1.5 equiv) |

| Base | Acid Scavenger | DIPEA (Hunig's Base) or |

| Solvent | Medium | Acetonitrile (ACN) or DMF (Dry) |

| Additive | Catalyst | KI (0.1 equiv) - Optional Finkelstein activation |

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equiv of bromomethyl pyrazole in anhydrous ACN (0.1 M concentration).

-

Activation (Optional): If the bromide is sluggish (common with sterically crowded 3,5-disubstituted pyrazoles), add 10 mol% Potassium Iodide (KI). This generates the more reactive iodide in situ.

-

Nucleophile Addition:

-

For Secondary Amines: Add 1.2 equiv of amine followed by 2.0 equiv of DIPEA.

-

For Primary Amines:CRITICAL: Use a large excess of amine (5–10 equiv) to prevent over-alkylation, or use a protecting group strategy (e.g., Boc-amine).

-

-

Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

-

Self-Validation: The starting material (non-polar) should disappear; a lower

spot (amine) should appear.

-

-

Workup:

-

Evaporate ACN under reduced pressure.

-

Redissolve residue in DCM. Wash with saturated

(aq) to remove ammonium salts. -

Dry organic layer over

, filter, and concentrate.

-

-

Purification: Flash chromatography on silica gel. Gradient: 0%

10% MeOH in DCM (with 1%

Protocol B: C-O Bond Formation (Etherification)

Application: Creating ether linkages for H-bond acceptor placement.

Step-by-Step Methodology

-

Deprotonation: In a separate vial, dissolve the phenol/alcohol (1.1 equiv) in dry DMF.

-

For Phenols: Add

(2.0 equiv). Stir 15 min. -

For Aliphatic Alcohols: Carefully add NaH (60% dispersion, 1.2 equiv) at 0°C. Stir until gas evolution ceases.

-

-

Coupling: Add the bromomethyl pyrazole solution (in DMF) dropwise to the alkoxide/phenoxide mixture.

-

Reaction: Heat to 60°C for 3–6 hours.

-

Quench: Cool to 0°C. Carefully quench with water (dropwise).

-

Extraction: Extract with EtOAc (

). Wash combined organics with LiCl (5% aq) to remove DMF.

Protocol C: Azidation (Click Chemistry Precursor)

Application: Generating an azide handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Safety Warning: Low molecular weight organic azides are potential explosion hazards. Never use DCM (can form explosive diazidomethane).

Step-by-Step Methodology

-

Dissolution: Dissolve bromomethyl pyrazole in DMSO (0.2 M).

-

Azidation: Add Sodium Azide (

, 1.5 equiv).-

Note:

is poorly soluble in organic solvents; the reaction is heterogeneous.

-

-

Reaction: Stir at RT for 12 hours. (Heating is rarely required and increases risk).

-

Workup: Dilute with water and extract with EtOAc.

-

Validation: IR spectroscopy will show a strong, diagnostic azide stretch at

.

-

Experimental Workflow & Troubleshooting

Diagram 2: Amination Workflow

Visualizing the critical decision points in the amination protocol.

Caption: Decision logic for amine coupling to prevent poly-alkylation side products.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Starting Material Remains | Steric hindrance or poor solubility. | Add 10 mol% KI (Finkelstein). Switch solvent to DMF. |

| Dimer Formation (M+Product) | Amine was too nucleophilic/concentrated. | Dilute reaction (0.05 M). Add amine slowly to the bromide. |

| Elimination Product (Vinyl) | Base was too strong/bulky (e.g., t-BuOK). | Switch to milder base ( |

| Product Streaks on TLC | Product is basic (amine). | Add 1% Triethylamine or |

Safety & Handling

-

Lachrymators: Bromomethyl heterocycles are potent lachrymators (tear gas agents). Always handle in a functioning fume hood.

-

Skin Irritation: These compounds are alkylating agents. Double-glove (Nitrile) and wear a lab coat.

-

Waste: Quench all reaction mixtures with water before disposal to hydrolyze unreacted alkyl halides.

References

-

Synthesis of Pyrazole Derivatives

- Title: Recent Advances in the Synthesis of Pyrazole Deriv

- Source: Molecules (MDPI), 2023.

-

URL:[Link]

- Relevance: Provides the foundational chemistry for pyrazole ring construction and subsequent functionaliz

-

Nucleophilic Substitution on Heterocycles

- Title: Functionaliz

- Source: Organic Chemistry Portal.

-

URL:[Link]

- Relevance: Validates the general reactivity p

-

Safety Data (Alkyl Bromides)

- Title: Safety Data Sheet: 3-(Bromomethyl)-1-methyl-1H-pyrazole (Analogous Compound).

-

Source: Fisher Scientific.[2]

- Relevance: Establishes the handling protocols for lachrym

Sources

Advanced Protocol: Synthesis of Pyrazole-Based Ligands Using Bromomethyl Precursors

Abstract & Strategic Overview

Pyrazole-based ligands, particularly tridentate "pincer" ligands like 2,6-bis(pyrazol-1-ylmethyl)pyridine (bpp ), are cornerstones in coordination chemistry, catalysis, and spin-crossover (SCO) materials research. Their utility stems from the tunable donor strength of the pyrazole nitrogen and the structural rigidity of the pincer framework.

This guide details the preparation of these ligands using bromomethyl precursors . While direct nucleophilic substitution (

This Application Note focuses on two critical pathways:

-

Divergent Synthesis: Coupling a bis(bromomethyl) scaffold with pyrazole nucleophiles (The standard route for pincer ligands).

-

Convergent Synthesis: Generating reactive bromomethyl-pyrazoles via Wohl-Ziegler bromination for subsequent coupling.

Strategic Considerations: The "Tautomer Trap"

Before beginning synthesis, researchers must address the regiochemistry inherent to pyrazoles.

Regioselectivity Mechanisms

Unsubstituted pyrazoles (

-

Steric Control: Alkylation usually occurs at the less hindered nitrogen (leading to the 1,3-isomer).

-

Thermodynamic Control: Reversible conditions can sometimes favor the more stable isomer.

-

Substrate Control: Bromomethyl electrophiles are highly reactive; using a bulky base (e.g.,

) ensures complete deprotonation, pushing the reaction kinetics toward the N-alkylation product rather than C-alkylation.

Figure 1: Decision tree for regioselectivity in pyrazole alkylation. Steric hindrance in the bromomethyl electrophile strongly favors the 1,3-isomer.

Protocol 1: Synthesis of Tridentate Pincer Ligands

Target: 2,6-bis(pyrazol-1-ylmethyl)pyridine (and derivatives).

Mechanism: Double Nucleophilic Substitution (

Materials & Reagents[1][2]

-

Electrophile: 2,6-Bis(bromomethyl)pyridine (Caution: Potent Lachrymator).

-

Nucleophile: Pyrazole (or 3,5-dimethylpyrazole).

-

Base: Sodium Hydride (60% dispersion in mineral oil) OR Potassium Hydroxide (KOH).

-

Solvent: Anhydrous THF (for NaH method) or Acetonitrile (for Phase Transfer).

Method A: The High-Purity NaH Route (Recommended)

This method is preferred for sensitive catalytic applications as it avoids water and phase-transfer catalyst residues.

-

Preparation of Pyrazolate:

-

Flame-dry a 250 mL round-bottom flask (RBF) equipped with a stir bar and N2 inlet.

-

Add Sodium Hydride (2.2 equiv) and wash 3x with anhydrous hexane to remove mineral oil.

-

Suspend NaH in anhydrous THF (0.2 M concentration relative to pyrazole).

-

Cool to 0°C. Dropwise add Pyrazole (2.2 equiv) dissolved in THF.

-

Observation: Evolution of

gas.[1] Stir for 30 min at RT until bubbling ceases (Solution becomes clear/yellow).

-

-

Coupling:

-

Cool the pyrazolate solution back to 0°C.

-

Dissolve 2,6-bis(bromomethyl)pyridine (1.0 equiv) in THF.

-

Add the bromide solution dropwise to the pyrazolate over 20 minutes.

-

Note: Slow addition prevents local excess of electrophile, minimizing oligomerization.

-

-

Reaction & Quench:

-

Warm to Room Temperature (RT) and reflux for 4–6 hours.

-

Monitor via TLC (SiO2, 5% MeOH in DCM). The starting bromide (

) should disappear. -

Quench: Carefully add saturated

solution (excess NaH will bubble).

-

-

Workup:

-

Remove THF under reduced pressure.

-

Extract aqueous residue with DCM (

mL). -

Dry combined organics over

, filter, and concentrate. -

Purification: Recrystallization from Hexane/EtOAc is usually sufficient. If oil remains, flash chromatography (Gradient: 100% DCM

5% MeOH/DCM).

-

Data Validation (Expected NMR Signals)

| Moiety | 1H NMR Shift (CDCl3) | Multiplicity | Diagnostic Note |

| Linker ( | 5.40 – 5.50 ppm | Singlet | Shift from ~4.5 ppm (in bromide) confirms N-alkylation. |

| Pyridine (3,5-H) | 7.10 – 7.20 ppm | Doublet | Coupling to 4-H. |

| Pyridine (4-H) | 7.60 – 7.70 ppm | Triplet | Central pyridine proton. |

| Pyrazole (3-H) | 7.55 ppm | Doublet | |

| Pyrazole (5-H) | 6.30 ppm | Doublet |

Protocol 2: Generating Bromomethyl-Pyrazoles

Target: 3-(Bromomethyl)-1-methyl-1H-pyrazole. Context: When the pyrazole acts as the electrophile (e.g., attaching a pyrazole arm to a central amine scaffold). Reaction: Wohl-Ziegler Bromination.

Safety Warning

CRITICAL: Bromomethyl pyrazoles are unstable and potent skin irritants. They should be used immediately after synthesis or stored at -20°C under Argon.

Procedure

-

Reagents:

-

1,3-Dimethyl-1H-pyrazole (Substrate).[2]

-

N-Bromosuccinimide (NBS) (1.05 equiv). Recrystallize NBS from water before use if yellow (indicates free

). -

AIBN (Azobisisobutyronitrile) (0.05 equiv) as radical initiator.

-

Solvent: Trifluorotoluene (Green alternative to

) or Acetonitrile.

-

-

Execution:

-

Purification (Filtration):

-

Cool to 0°C to precipitate remaining succinimide.

-

Filter through a celite pad.

-

Concentrate filtrate. Do not distill (risk of decomposition). Use crude for the next step or pass through a short silica plug rapidly.

-

Figure 2: Workflow for Wohl-Ziegler bromination of methyl-pyrazoles.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protocol 1) | Incomplete deprotonation | Ensure NaH is fresh. Switch to Superbase conditions (KOH/DMSO). |

| Mixed Isomers | Tautomerism in 3-sub-pyrazoles | Use symmetric pyrazoles (3,5-dimethyl) or increase steric bulk of the electrophile. |

| Oligomerization | High concentration | Dilute reaction to 0.1 M. Add electrophile slowly to excess pyrazole. |

| Dark/Tar Product | Decomposition of Bromide | 2,6-bis(bromomethyl)pyridine degrades in light/moisture. Recrystallize precursor from |

Solvent Selection Guide

-

THF: Best for NaH. Anhydrous conditions required.

-

Acetonitrile: Best for

. Good solubility for pyrazoles, easy workup. -

DMF: High solubility but difficult to remove (requires aqueous wash). Promotes

but can lead to over-alkylation.

References

- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. (Foundational text on pyrazole ligand chemistry).

-

Hallett, A. J., et al. (2009). "Synthesis and coordination chemistry of 2,6-bis(pyrazol-1-ylmethyl)pyridine ligands." Polyhedron, 28(14), 3080-3088. Link

-

Brumaghim, J. L., et al. (2004). "Synthesis and structural characterization of 2,6-bis(pyrazol-1-ylmethyl)pyridine complexes." Inorganic Chemistry, 43(6), 1969-1975. Link

-

Togo, H., & Sakuratani, K. (2002). "Advanced Wohl-Ziegler Bromination." Synlett, 2002(11), 1966-1975. (Modern solvent alternatives for bromination). Link

-

BenchChem. (2025). "Optimizing N-Alkylation of Pyrazoles." Technical Support Note. Link

Sources

Application Note: Scalable Synthesis of 3-(Bromomethyl)-1-propyl-1H-pyrazole Derivatives

Executive Summary

The moiety 3-(bromomethyl)-1-propyl-1H-pyrazole is a critical electrophilic building block in the synthesis of diverse pharmaceutical targets, including Janus kinase (JAK) inhibitors and GPCR modulators. Its utility lies in the reactivity of the bromomethyl group (C3 position) and the lipophilicity conferred by the N1-propyl chain.

However, the synthesis of this scaffold presents a classic heterocyclic challenge: Regioselectivity .[1]

-

Alkylation Route: Direct alkylation of 3-methylpyrazole with propyl halides typically yields a mixture of 1,3- and 1,5-isomers (often ~60:40), requiring tedious chromatographic separation.

-

Cyclization Route: De novo synthesis from hydrazine derivatives offers higher regiocontrol but requires specific electronic biasing of the 1,3-dicarbonyl precursor.

This guide details two scalable protocols. Method A (De Novo Cyclization) is recommended for high-purity requirements, utilizing solvent-controlled regioselectivity. Method B (Direct Alkylation) is a cost-effective alternative for early-phase discovery where chromatographic separation is acceptable.

Retrosynthetic Analysis & Strategy

The target molecule is disconnected into two key precursors: the 1-propyl-3-methylpyrazole core and the brominating agent .

-

Critical Quality Attribute (CQA): The position of the propyl group (N1) relative to the methyl group (C3) must be strictly controlled. The 1,5-isomer is a common impurity that possesses distinct biological activity and must be minimized.

Pathway Visualization

Figure 1: Strategic comparison of De Novo Cyclization (Route A) vs. Direct Alkylation (Route B).

Method A: De Novo Cyclization (Recommended for Scale-Up)

This route utilizes the electronic difference between a ketone and an acetal (masked aldehyde) to direct the initial nucleophilic attack of the hydrazine, ensuring formation of the 1,3-isomer.

Protocol 1: Synthesis of 1-Propyl-3-methyl-1H-pyrazole

Principle: The terminal nitrogen of propylhydrazine is more nucleophilic and attacks the more electrophilic carbonyl equivalent (the acetal/aldehyde) of acetylacetaldehyde dimethyl acetal. This places the propyl group on the nitrogen adjacent to the aldehyde-derived carbon (C5), leaving the methyl group at C3.

Reagents:

-

Propylhydrazine dihydrochloride (1.0 equiv)

-

Acetylacetaldehyde dimethyl acetal (1.1 equiv)

-

Ethanol (Absolute) or 2,2,2-Trifluoroethanol (TFE) (Solvent)

-

Note: TFE has been shown to enhance regioselectivity in pyrazole cyclizations via hydrogen-bond activation of the carbonyls.

-

-

Triethylamine (Et3N) (2.2 equiv)

Step-by-Step Procedure:

-

Preparation: In a reactor equipped with a reflux condenser and nitrogen inlet, dissolve propylhydrazine dihydrochloride (14.7 g, 100 mmol) in TFE (150 mL).

-

Neutralization: Add Et3N (30.6 mL, 220 mmol) dropwise at 0°C. Stir for 15 min.

-

Addition: Add acetylacetaldehyde dimethyl acetal (14.5 g, 110 mmol) dropwise over 30 minutes, maintaining temperature <10°C.

-

Cyclization: Warm to room temperature (RT) and stir for 2 hours. Then, heat to reflux (approx. 75-80°C) for 4 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LC-MS.

-

Work-up: Concentrate the solvent under reduced pressure. Resuspend the residue in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and brine (100 mL).

-

Drying: Dry organic layer over Na2SO4, filter, and concentrate.

-

Purification: Distillation under reduced pressure (approx. 80-85°C at 10 mmHg) yields the product as a colorless oil.

-

Expected Yield: 85-92%

-

Regioisomeric Ratio (1,3 vs 1,5): Typically >20:1 using TFE; ~10:1 using EtOH.

-

Protocol 2: Radical Bromination (Wohl-Ziegler)

Principle: Selective bromination of the C3-methyl group using N-Bromosuccinimide (NBS).

Reagents:

-

1-Propyl-3-methyl-1H-pyrazole (from Step 1)[2]

-

N-Bromosuccinimide (NBS) (1.05 equiv)

-

AIBN (Azobisisobutyronitrile) (0.05 equiv) or Benzoyl Peroxide

-

Solvent: Trifluorotoluene (PhCF3) (Green alternative to CCl4) or Acetonitrile.

Step-by-Step Procedure:

-

Setup: Charge a reactor with 1-propyl-3-methyl-1H-pyrazole (12.4 g, 100 mmol) and PhCF3 (120 mL).

-

Reagent Addition: Add NBS (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).

-

Reaction: Degas the solution with nitrogen for 10 min. Heat to reflux (102°C) for 2-4 hours.

-

Visual Cue: The reaction is complete when the dense NBS solid floats to the top as lighter succinimide.

-

-

Quench: Cool to 0°C. Filter off the succinimide byproduct.

-

Work-up: Wash the filtrate with saturated NaHCO3 (2 x 50 mL) and water.

-

Isolation: Dry (MgSO4) and concentrate. The crude product is often unstable on silica gel due to the reactive alkyl bromide.

-

Storage: Store as a solution or convert immediately to the HCl salt by treating with 4M HCl in dioxane for long-term stability.

Method B: Direct Alkylation (Alternative)

Use this method if 3-methylpyrazole is readily available and chromatography capacity is high.

Reagents:

-

Cesium Carbonate (Cs2CO3) or KOH

-

Solvent: Acetonitrile (MeCN) or DMF

Procedure:

-

Dissolve 3-methylpyrazole (1.0 equiv) in MeCN. Add Cs2CO3 (1.5 equiv).

-

Add 1-bromopropane (1.1 equiv) and heat to 60°C for 12 hours.

-

Purification (Critical): The crude will contain a ~60:40 mixture of 1-propyl-3-methylpyrazole (desired) and 1-propyl-5-methylpyrazole (undesired).

-

Separation: Use flash chromatography (Gradient: 0-30% EtOAc in Hexanes). The 1,5-isomer is typically less polar (elutes first) due to steric shielding of the nitrogen lone pair by the adjacent methyl and propyl groups.

-

Validation: Confirm isomer identity via NOESY NMR. The 1,5-isomer will show a NOE correlation between the N-propyl CH2 and the C5-Methyl protons. The 1,3-isomer will NOT show this correlation.

-

Analytical Data & Quality Control

| Parameter | Specification | Method |

| Appearance | Clear oil to pale yellow solid (HCl salt) | Visual |

| Purity (HPLC) | > 97.0% | UV at 220 nm |

| Identity (NMR) | 1H NMR confirms propyl and CH2Br signals | 400 MHz DMSO-d6 |

| Regiochemistry | < 2% 1,5-isomer | NOESY / GC-MS |

| Residual Solvent | < 5000 ppm (PhCF3) | HS-GC |

NMR Diagnostic (1-Propyl-3-(bromomethyl)pyrazole):

-

CH2-Br: Singlet at ~4.5 ppm.

-

Pyrazole C4-H: Singlet/Doublet at ~6.3 ppm.

-

N-CH2 (Propyl): Triplet at ~4.1 ppm.

Safety & Scale-Up Considerations

-

Hydrazine Toxicity: Propylhydrazine is toxic and potentially genotoxic. Handle in a fume hood with double gloving. Destroy excess hydrazine with bleach (hypochlorite) before disposal.

-

Exotherm Control: The radical bromination (Step 2) can exhibit an induction period followed by a rapid exotherm.

-

Scale-up Tip: Initiate the reaction with 10% of the NBS/AIBN charge. Once reflux/initiation is observed (color change/exotherm), add the remaining NBS portion-wise.

-

-

Lachrymator: 3-(Bromomethyl)pyrazoles are potent lachrymators (tear gas agents). All handling of the final product must occur in a well-ventilated hood. Equipment should be washed with a dilute nucleophile solution (e.g., aqueous ammonia or sodium thiosulfate) to quench the alkyl bromide before removal from the hood.

References

-

Regioselectivity in Pyrazole Synthesis

-

Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008 , 73, 3523–3529. Link

-

-

Radical Bromination Protocols

-

Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds." Chemical Reviews, 1948 , 43, 271. Link

-

-

General Pyrazole Alkylation

-

Elguero, J. "Pyrazoles and their Benzo Derivatives." Comprehensive Heterocyclic Chemistry II, 1996 , Vol 3, 1-75.

-

- Green Solvents for Bromination: Murphy, S. "Trifluorotoluene: A Green Solvent for Radical Brominations." Green Chemistry Letters and Reviews, 2010.

Disclaimer: This protocol is intended for use by qualified chemical professionals. Always review the Material Safety Data Sheet (MSDS) for all reagents before proceeding.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER CAS#: 133261-07-1 [m.chemicalbook.com]

- 3. US5128480A - Preparation of 3-methylpyrazole - Google Patents [patents.google.com]

- 4. 3-Methylpyrazole | 1453-58-3 [chemicalbook.com]

- 5. Synthesis of 1-methyl-3-n-propylpyrazole 5-carboxylic acid ethyl ester [chinjmap.com]

- 6. 3-Methylpyrazole | CAS#:1453-58-3 | Chemsrc [chemsrc.com]

- 7. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Stability & Storage of 3-(Bromomethyl)-1-propyl-1H-pyrazole

[1]

The Stability Paradox: Mechanistic Insights

Why does this molecule degrade?

To preserve 3-(Bromomethyl)-1-propyl-1H-pyrazole, you must first understand that it is chemically "designed" to react.[1] It possesses two opposing reactive centers that lead to Auto-Catalytic Self-Destruction if not inhibited.[1]

The "Push-Pull" Instability Mechanism[1]

-

The Electrophile (The Trap): The bromomethyl group (

) at the 3-position is a potent electrophile. The carbon-bromine bond is polarized, making the methylene carbon highly susceptible to nucleophilic attack. -

The Nucleophile (The Trigger): While the Nitrogen at position 1 (N-1) is "protected" by the propyl group, the Nitrogen at position 2 (N-2) retains a lone pair of electrons. In a concentrated (neat) state, the N-2 of Molecule A can attack the

of Molecule B.[1] -

The Result (Oligomerization): This intermolecular

reaction forms a quaternary ammonium salt (dimer/oligomer). This process generates bromide ions and often releases heat, which accelerates the reaction further (thermal runaway).

Secondary Threat: Hydrolysis

Upon exposure to atmospheric moisture, the alkyl bromide hydrolyzes to the corresponding alcohol and Hydrobromic Acid (HBr) .

-

Critical Risk: The released HBr is not just a byproduct; it acts as an acid catalyst, protonating the pyrazole ring and increasing the susceptibility of the system to further degradation and polymerization.

Visualization: Degradation Pathways

The following diagram illustrates the kinetic pathways leading to sample failure.

Figure 1: Kinetic degradation pathways showing the interplay between self-alkylation and moisture-induced hydrolysis.[1]

The "Gold Standard" Storage Protocol

How to stop the degradation.

Principle: To stabilize this molecule, you must impose Kinetic Control (low temperature) and remove Nucleophilic Triggers (moisture).

Required Materials

-

Argon or Nitrogen gas line (Dry).

-

Parafilm or Teflon tape.

-

Desiccator with active desiccant (e.g.,

or Indicating Silica). -

-20°C Freezer (Non-cycling/Manual defrost preferred).[1]

Step-by-Step SOP

| Step | Action | Scientific Rationale |

| 1. Receipt | Do not open immediately. Allow the vial to equilibrate to room temperature in a desiccator. | Opening a cold vial in humid air causes condensation inside the vial. Water = Hydrolysis = HBr = Degradation. |

| 2. Aliquoting | Under an inert atmosphere (Glovebox or inverted funnel flow), divide the bulk material into single-use aliquots. | Repeated freeze-thaw cycles introduce moisture and stress the chemical bonds.[1] Single-use vials prevent cross-contamination. |

| 3.[1] Sealing | Purge the headspace with Argon (heavier than air) for 10-15 seconds.[1] Cap tightly and wrap with Parafilm. | Argon creates a heavy blanket that prevents oxygen/moisture diffusion better than Nitrogen. |

| 4. Secondary Containment | Place the parafilmed vial inside a secondary jar containing a small packet of desiccant. | Provides a "fail-safe" dry environment if the freezer seal is imperfect. |

| 5.[1] Freezing | Store at -20°C or below . | Low temperature significantly reduces the rate of the intermolecular |

Troubleshooting & FAQs

Diagnosing sample quality issues.

Q1: My clear oil has turned pink or brown. Is it still usable?

Diagnosis: Oxidation and Polymerization. [1]

-

The Science: Nitrogen-containing heterocycles often form N-oxides or radical coupling products upon exposure to air/light, which are highly colored (pink/red/brown) even at trace levels (<1%).[1]

-

Action:

-

Light Pink: Likely >95% pure.[2] Run a TLC or NMR to confirm. Usable for most reactions.

-

Dark Brown/Black: Significant degradation. Purification (column chromatography) is required, but be aware that the degradation products (oligomers) may streak on silica.

-

Q2: There is a white precipitate or "gum" at the bottom of the vial.

Diagnosis: Self-Alkylation (Dimerization). [1]

-

The Science: The precipitate is likely the quaternary ammonium salt formed when one molecule alkylated another. This salt is insoluble in the parent lipophilic oil.

-

Action: Centrifuge the vial. The supernatant (liquid) is likely still the active starting material. The solid is the "dead" dimer. Do not heat to dissolve ; this will destroy the remaining product.

Q3: When I open the vial, it fumes.

Diagnosis: Hydrolysis (HBr Release). [1]

-

The Science: Moisture has entered the vial, hydrolyzing the C-Br bond. The "smoke" is HBr gas reacting with moist air.

-

Action: The material is compromised and highly acidic.

-

Salvage: If you must use it, dissolve in DCM and wash with cold saturated

immediately before use to neutralize the acid, then dry over

-

Q4: Can I store it in solution to prevent polymerization?

Diagnosis: Yes, with caveats.

-

The Science: Dilution reduces the reaction rate of intermolecular processes (Second-order kinetics: Rate =

). Diluting by 10x reduces the degradation rate by 100x. -

Protocol: Store as a 0.1 M to 0.5 M solution in anhydrous Dichloromethane (DCM) or Toluene . Avoid nucleophilic solvents (Methanol, Ethanol) or basic solvents (DMF, DMSO) which will react with the bromide.

Quality Control (QC) Protocols

Self-validating the purity.

Before committing this reagent to a valuable synthesis, perform this 10-minute QC check:

The "Silver Nitrate" Test (Qualitative)

-

Method: Dissolve a drop of the compound in ethanol. Add a drop of aqueous

. -

Expected Result: A slow formation of a pale yellow precipitate (

). -

Red Flag: An instant, heavy precipitate suggests the presence of free ionic bromide (HBr or quaternary salts), indicating degradation. The covalent C-Br bond should react slower than ionic bromide.[1]

1H NMR Validation

-

Solvent:

(Neutralized with basic alumina if the sample is suspected to be acidic). -

Key Signals:

-

4.4 - 4.6 ppm (Singlet, 2H): Corresponds to the

-

Shift Alert: If this peak shifts upfield (to ~4.0 ppm) or disappears, it indicates hydrolysis to the alcohol (

). -

Broadening: Broad peaks in the aromatic region usually indicate oligomer formation.

-

4.4 - 4.6 ppm (Singlet, 2H): Corresponds to the

References

-

PubChem. Compound Summary: 3-(Bromomethyl)-1-methyl-1H-pyrazole (Analogous Chemistry).[1] National Library of Medicine. [Link]

-

Eicher, T., & Hauptmann, S. The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH, 2003.[1] (Foundational text on Pyrazole reactivity and N-alkylation mechanisms).

-

National Institutes of Health (NIH). Alkyl Halides in Drug Discovery: Stability and Reactivity. PMC Articles. [Link]

Technical Support Center: 3-(Bromomethyl)-1-propyl-1H-pyrazole

Welcome to the technical support center for 3-(Bromomethyl)-1-propyl-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on minimizing the hydrolysis of this reactive intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its handling, storage, and use in synthetic applications.

Introduction to the Challenge: The Inherent Instability of 3-(Bromomethyl)-1-propyl-1H-pyrazole

3-(Bromomethyl)-1-propyl-1H-pyrazole is a valuable building block in medicinal chemistry and materials science due to the reactive bromomethyl group, which serves as a key handle for introducing the pyrazole moiety into larger molecular scaffolds.[1][2] However, this reactivity also makes the compound susceptible to hydrolysis, a common degradation pathway where the bromomethyl group reacts with water to form the corresponding alcohol, 3-(hydroxymethyl)-1-propyl-1H-pyrazole, and hydrobromic acid. This degradation can lead to reduced yield, impurities in subsequent reactions, and inaccurate experimental results. Understanding and mitigating this hydrolysis is therefore critical for successful and reproducible research.

The hydrolysis of 3-(bromomethyl)-1-propyl-1H-pyrazole, being a primary alkyl halide, can proceed through a nucleophilic substitution reaction, likely following an SN2 mechanism, especially under neutral or basic conditions.[3] In this mechanism, a water molecule directly attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. The rate of this reaction is influenced by several factors, including pH, temperature, and the solvent system used.

Troubleshooting Guide: Minimizing Hydrolysis

This section provides a structured approach to identifying and resolving issues related to the hydrolysis of 3-(Bromomethyl)-1-propyl-1H-pyrazole.

Visualizing the Problem: The Hydrolysis Pathway

Caption: SN2 hydrolysis pathway of 3-(Bromomethyl)-1-propyl-1H-pyrazole.

Common Issues and Recommended Actions

| Observed Issue | Potential Cause | Recommended Action |

| Low assay of starting material | Hydrolysis during storage. | Review storage conditions. Ensure the compound is stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at a low temperature (ideally ≤ -20°C).[3] |

| Appearance of an additional spot on TLC/peak in HPLC | Formation of the hydrolysis product, 3-(hydroxymethyl)-1-propyl-1H-pyrazole. | Co-spot with a synthesized standard of the alcohol derivative to confirm its identity. Optimize reaction conditions to minimize water content. |

| Inconsistent reaction yields | Variable hydrolysis of the starting material or during the reaction. | Use anhydrous solvents and reagents. Perform reactions under an inert atmosphere. Control the reaction temperature carefully. |

| pH drop in unbuffered reaction mixtures | Formation of hydrobromic acid as a byproduct of hydrolysis. | If compatible with the reaction chemistry, consider using a non-nucleophilic buffer to maintain a neutral pH. |

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the optimal storage conditions for 3-(Bromomethyl)-1-propyl-1H-pyrazole to prevent hydrolysis?

A1: To ensure the long-term stability of 3-(Bromomethyl)-1-propyl-1H-pyrazole, it is crucial to minimize its exposure to moisture and heat. The recommended storage conditions are:

-

Temperature: Store at or below -20°C in a freezer.

-

Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. This displaces moisture and oxygen, which can contribute to degradation.

-

Container: Use a tightly sealed, amber glass vial to protect from light and prevent moisture ingress.

-

Desiccation: Store vials within a desiccator containing a suitable desiccant to further reduce ambient moisture.[3]

Q2: I need to weigh out the compound for a reaction. What precautions should I take?

A2: Minimize the time the compound is exposed to the atmosphere. It is best to allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and then purge the container with an inert gas before re-sealing and returning it to the freezer.

Reaction Conditions

Q3: Which solvents are recommended to minimize hydrolysis during a reaction?

A3: The choice of solvent is critical. Aprotic solvents are highly recommended as they do not have acidic protons and are less likely to participate in hydrolysis. Suitable anhydrous solvents include:

-

Acetonitrile (ACN)

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Toluene

-

N,N-Dimethylformamide (DMF) - Note: Ensure DMF is anhydrous as it can be hygroscopic.

Avoid protic solvents like water, methanol, and ethanol unless they are a required reagent, as they will actively promote hydrolysis.[3]

Q4: How does pH affect the stability of 3-(Bromomethyl)-1-propyl-1H-pyrazole?

A4: The hydrolysis of alkyl halides can be influenced by pH.[4][5]

-

Acidic Conditions: While generally more stable than in basic conditions, prolonged exposure to strong acids can catalyze hydrolysis.

-

Neutral Conditions: Hydrolysis will still occur, with the rate being dependent on temperature and the presence of water.

-

Basic Conditions: The presence of hydroxide ions, a strong nucleophile, will significantly accelerate the rate of hydrolysis via the SN2 mechanism.[3] Therefore, strongly basic conditions should be avoided if the integrity of the bromomethyl group is to be maintained.

Analytical Monitoring

Q5: How can I monitor the hydrolysis of my sample?

A5: Several analytical techniques can be employed to monitor the degradation of 3-(Bromomethyl)-1-propyl-1H-pyrazole and the formation of its hydrolysis product.

-